Fmoc-N-Me-Tyr(tBu)-OH Fmoc-N-Me-Tyr(tBu)-OH
Brand Name: Vulcanchem
CAS No.: 133373-24-7
VCID: VC21540239
InChI: InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1
SMILES: CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C29H31NO5
Molecular Weight: 473.6 g/mol

Fmoc-N-Me-Tyr(tBu)-OH

CAS No.: 133373-24-7

VCID: VC21540239

Molecular Formula: C29H31NO5

Molecular Weight: 473.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-N-Me-Tyr(tBu)-OH - 133373-24-7

Description

Fmoc-N-Me-Tyr(tBu)-OH, also known as N-α-Fmoc-N-α-methyl-O-tert-butyl-L-tyrosine, is a derivative of the amino acid tyrosine. It is widely used in solid-phase peptide synthesis (SPPS) due to its protective groups, which facilitate the incorporation of N-methylated tyrosine residues into peptides. This compound is crucial for enhancing the stability and biological activity of peptides, making it a valuable tool in proteomics and drug development research.

Applications in Research

Fmoc-N-Me-Tyr(tBu)-OH is primarily used in solid-phase peptide synthesis, where it serves as a building block for incorporating N-methylated tyrosine residues into peptides. This modification can significantly affect the biological activity and stability of the resulting peptides.

Peptide Synthesis

  • Solid-Phase Peptide Synthesis (SPPS): This technique allows for the efficient creation of peptides with specific amino acid sequences. Fmoc-N-Me-Tyr(tBu)-OH is crucial for introducing N-methylated tyrosine residues, which can enhance peptide stability and activity .

Drug Development

  • Pharmaceutical Research: The compound is used to develop peptide-based drugs. Its stability and compatibility with various reaction conditions make it an ideal candidate for therapeutic peptides .

Bioconjugation

  • Targeted Delivery Systems: Fmoc-N-Me-Tyr(tBu)-OH can be employed in bioconjugation processes to attach peptides to other biomolecules, enhancing drug delivery systems and improving treatment efficacy .

Synthesis and Handling

The synthesis of Fmoc-N-Me-Tyr(tBu)-OH typically involves several steps, starting with (9H-Fluoren-9-yl)methyl carbonochloridate as a key intermediate. The compound should be stored at 2-8°C to maintain its stability.

Safety and Handling Precautions

Fmoc-N-Me-Tyr(tBu)-OH is classified as an irritant. Proper handling requires protective equipment, and it should be used in well-ventilated areas. A Safety Data Sheet (SDS) is available for detailed safety information .

CAS No. 133373-24-7
Product Name Fmoc-N-Me-Tyr(tBu)-OH
Molecular Formula C29H31NO5
Molecular Weight 473.6 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Standard InChI InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1
Standard InChIKey WTLSDEYZKFJXFT-SANMLTNESA-N
Isomeric SMILES CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms 133373-24-7;Fmoc-N-Me-Tyr(tBu)-OH;Fmoc-N-methyl-O-t-butyl-L-tyrosine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoicacid;Fmoc-N-methyl-O-tert-butyl-L-tyrosine;Fmoc-Nalpha-methyl-O-t-butyl-L-tyrosine;AmbotzFAA1410;TMA032;SCHEMBL15632803;CTK7G2078;MolPort-006-705-984;ZINC2584026;ANW-55938;AKOS015837133;AKOS015907921;RTR-062415;AJ-43347;AK-49358;SC-48115;AB0018993;TR-062415;FT-0679900;M-1002;I14-26529;(2S)-3-[4-(tert-butoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoicacid
PubChem Compound 15693127
Last Modified Aug 15 2023

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